molecular formula C14H16N2O3 B572004 Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate CAS No. 1272756-15-6

Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylate

Cat. No.: B572004
CAS No.: 1272756-15-6
M. Wt: 260.293
InChI Key: AGNWPRPDVABSRM-UHFFFAOYSA-N
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Description

Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylate is a spirocyclic compound that features a unique structural motif combining a quinazoline core with a cyclobutane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylate typically involves a multi-step processThe reaction conditions often involve the use of anhydrous solvents and catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4’-oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .

Properties

IUPAC Name

ethyl 4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-19-13(18)9-5-3-6-10-11(9)12(17)16-14(15-10)7-4-8-14/h3,5-6,15H,2,4,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNWPRPDVABSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC3(CCC3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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